molecular formula C9H9Cl2NO B595897 3-(2,5-Dichlorophenoxy)azetidine CAS No. 1236862-29-5

3-(2,5-Dichlorophenoxy)azetidine

Cat. No.: B595897
CAS No.: 1236862-29-5
M. Wt: 218.077
InChI Key: GZYSYZVWBGMCCF-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,5-dichlorophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-chloroamines under basic conditions. For example, the reaction of 2,5-dichlorophenol with azetidine-2-carboxylic acid in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of substituted azetidines with various functional groups.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

3-(2,5-Dichlorophenoxy)azetidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a precursor in polymerization reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of peptidomimetics and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. The 2,5-dichlorophenoxy group enhances its electron-withdrawing properties, influencing its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-(2,5-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYZVWBGMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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